3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid is a complex organic compound with the molecular formula C15H13NO5S. It is characterized by the presence of a benzoxazine ring fused with a sulfonyl group and a benzoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Lewis acid-catalyzed ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . This method provides excellent enantio- and diastereospecificity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or sulfoxides, while substitution reactions could introduce various functional groups onto the benzoxazine ring or benzoic acid moiety .
Wissenschaftliche Forschungsanwendungen
3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Wirkmechanismus
The mechanism of action of 3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazine ring can interact with active sites, while the sulfonyl and benzoic acid groups can form hydrogen bonds or ionic interactions, stabilizing the compound within the target site. This can lead to inhibition or activation of the target, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydro-2H-1,4-benzoxazine: A simpler analog without the sulfonyl and benzoic acid groups.
4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride: Contains a sulfonyl chloride group instead of the benzoic acid moiety.
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate: Features an ester group instead of the sulfonyl and benzoic acid groups.
Uniqueness
3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid is unique due to the combination of the benzoxazine ring, sulfonyl group, and benzoic acid moiety. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C15H13NO5S |
---|---|
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C15H13NO5S/c17-15(18)11-4-3-5-12(10-11)22(19,20)16-8-9-21-14-7-2-1-6-13(14)16/h1-7,10H,8-9H2,(H,17,18) |
InChI-Schlüssel |
JHRNSSLCEKQNNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.